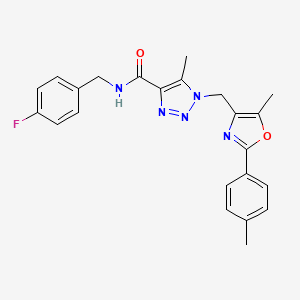![molecular formula C23H19N3O5S B2575112 N-(3-(2-Methyl-4-oxochinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid CAS No. 898455-82-8](/img/structure/B2575112.png)
N-(3-(2-Methyl-4-oxochinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has attracted considerable attention due to its unique chemical structure and diverse applications. This compound combines elements from quinazoline, benzodioxine, and sulfonamide groups, making it a versatile candidate for various scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has extensive applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the synthesis of dyes, pigments, and as a precursor for various industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves several steps:
Formation of the quinazoline core: This typically involves the cyclization of an ortho-aminobenzamide with a suitable aldehyde or ketone under acidic conditions.
Substitution reactions: The phenyl group attached to the quinazoline core is introduced through electrophilic aromatic substitution, using reagents like aniline derivatives.
Introduction of the benzodioxine moiety: This step involves the cyclization of appropriate catechol derivatives with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial synthesis generally follows the same steps but may use more efficient catalysts and solvents to increase yield and reduce production costs. Optimizing reaction temperatures, pressures, and solvent choices can significantly improve industrial-scale production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide participates in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions to yield quinazoline derivatives.
Reduction: Can be reduced to form different hydroquinazoline compounds.
Substitution: Involved in both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: Reagents such as halides, nitro compounds, or sulfonyl chlorides under various conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with varied oxidation states.
Reduction: Hydroquinazoline compounds.
Substitution: Various substituted quinazolines and benzodioxines, depending on the reagent used.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Acts as an inhibitor for enzymes like kinases and proteases, disrupting biochemical pathways.
Receptor Binding: Binds to specific receptors, modulating signal transduction pathways.
Cellular Interaction: Interacts with cellular components, leading to changes in cellular processes such as apoptosis and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzo[b][1,4]dioxine-6-sulfonamide: Differing mainly in the substitution pattern on the quinazoline core.
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-1,4-benzodioxane-2-sulfonamide: Similar structure but with different ring fusion.
Unique Features
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of the quinazoline and benzodioxine moieties, offering distinct reactivity and interaction profiles compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-8-3-2-7-19(20)23(27)26(15)17-6-4-5-16(13-17)25-32(28,29)18-9-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDUCBXNYKGZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)

![N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2575041.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)


